BENGHE Foundational & Exploratory

Check Availability & Pricing

Zidesamtinib's interaction with the ATP binding
pocket of ROS1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zidesamtinib

Cat. No.: B10856204

An In-depth Technical Guide on Zidesamtinib's Interaction with the ATP Binding Pocket of
ROS1

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS1 fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and
other solid tumors.[1] These fusions lead to constitutive activation of the ROS1 receptor
tyrosine kinase, promoting cancer cell proliferation and survival through various downstream
signaling pathways.[2][3][4][5] While first and second-generation ROS1 tyrosine kinase
inhibitors (TKIs) have shown clinical benefit, the emergence of resistance mutations,
particularly the G2032R solvent front mutation, and brain metastases limit their long-term
efficacy.[6][7][8][9][10]

Zidesamtinib (formerly NVL-520) is a novel, brain-penetrant, macrocyclic ROS1-selective TKI
designed to address these challenges.[1][11][12][13] It exhibits high potency against both wild-
type ROS1 and a wide range of clinically relevant resistance mutations.[6][12][13] A key feature
of Zidesamtinib's design is its selectivity for ROS1 over the structurally related Tropomyosin
Receptor Kinase (TRK) family, aiming to minimize off-target neurological adverse events
associated with dual ROS1/TRK inhibitors.[14][15][16][17] This guide provides a detailed
technical overview of Zidesamtinib's interaction with the ROS1 ATP binding pocket, its
inhibitory activity, and the experimental methodologies used for its characterization.
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Structural Interaction with the ROS1 ATP Binding
Pocket

The rational design of Zidesamtinib is significantly informed by its structural interaction with
the ROS1 kinase domain. A 2.2 A co-crystal structure of Zidesamtinib in complex with the
ROS1 G2032R mutant kinase domain provides critical insights into its mechanism of action.[1]
[6I[11][12][13]

The G2032R mutation, the most common resistance mechanism to first-generation ROS1
inhibitors, introduces a bulky arginine residue at the solvent front, sterically hindering the
binding of many TKIs.[4][6][8][9] The macrocyclic structure of Zidesamtinib is uniquely
designed to accommodate this mutated residue.[6] This allows Zidesamtinib to maintain
potent inhibition against the G2032R mutant, a key differentiator from many other ROS1
inhibitors.[6][15]

Computational modeling and structural analysis suggest that while Zidesamtinib fits
comfortably within the ATP binding pocket of ROS1 G2032R, it is predicted to clash with Tyr591
in TRKA.[1][11] This predicted steric hindrance is consistent with Zidesamtinib's high
selectivity for ROS1 over the TRK family of kinases.[14][15]

Below is a logical diagram illustrating the key interactions of Zidesamtinib within the ROS1
ATP binding pocket, particularly in the context of the G2032R mutation.
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Zidesamtinib Prepare Reagents:
- Recombinant ROS1 Kinase
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Seed Ba/F3 cells expressing ROS1 fusion
(e.g., CD74-R0OS1) in 96-well plates

'

Treat cells with serial dilutions
of Zidesamtinib (or DMSO control)

'

Incubate for 72 hours

'

Add cell viability reagent
(e.g., MTS or CellTiter-Glo)

'

Measure signal (absorbance or luminescence)

'

Analyze Data:
- Plot dose-response curve
- Calculate GI50/IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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